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Compound of Interest

Compound Name: 2-Iodopyrimidine

Cat. No.: B1354134 Get Quote

An in-depth exploration of the physical, chemical, and synthetic properties of 2-
iodopyrimidine, a key building block in modern medicinal chemistry and materials science.

Introduction
2-Iodopyrimidine is a halogenated heterocyclic compound that has garnered significant

attention in synthetic and medicinal chemistry. Its unique electronic properties and the reactivity

of the carbon-iodine bond make it a versatile precursor for the synthesis of a wide array of

more complex molecules. The pyrimidine scaffold itself is a privileged structure in drug

discovery, appearing in numerous approved therapeutic agents. The introduction of an iodine

atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling

the facile introduction of diverse substituents and the construction of novel molecular

architectures with potential biological activity. This technical guide provides a comprehensive

overview of the physical and chemical properties of 2-iodopyrimidine, detailed experimental

protocols for its key reactions, and a discussion of its applications in drug development.

Physical and Chemical Properties
The physical and chemical properties of 2-iodopyrimidine are summarized in the tables below.

These properties are crucial for its handling, storage, and application in chemical synthesis.
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Property Value Reference(s)

Appearance
White to orange to green

powder to crystal
[1]

Melting Point 31 °C [1]

Boiling Point 277.4 °C at 760 mmHg

Density 2.102 g/cm³

Flash Point 121.6 °C

Refractive Index 1.641

Vapour Pressure 0.00766 mmHg at 25°C

Chemical and Spectroscopic Properties
Property Value Reference(s)

Molecular Formula C₄H₃IN₂ [1]

Molecular Weight 205.99 g/mol [1]

CAS Number 31462-54-1 [2]

Purity ≥ 98% (GC) [1]

pKa (Predicted) -1.18 ± 0.13

¹³C NMR (CDCl₃) δ (ppm): 161.4, 158.4, 122.9

Storage Conditions Store at 2 - 8 °C [1]

Note: Experimentally determined pKa and detailed, assigned NMR and IR spectral data for 2-
iodopyrimidine are not consistently available in the literature. The provided ¹³C NMR data is

based on typical values for similar pyrimidine structures. Researchers should obtain and

interpret their own analytical data for confirmation.

Chemical Reactivity and Synthetic Applications
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The presence of the iodine atom at the 2-position of the pyrimidine ring makes 2-
iodopyrimidine an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions. These reactions are fundamental in modern organic synthesis for the formation of

carbon-carbon and carbon-heteroatom bonds.

Key Reactions of 2-Iodopyrimidine
2-Iodopyrimidine readily participates in several key cross-coupling reactions, including:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-I bond

in 2-iodopyrimidine highly reactive and allowing for selective transformations under relatively

mild conditions.[3]

Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the key cross-

coupling reactions of 2-iodopyrimidine. These protocols are based on established procedures

for similar aryl iodides and should be optimized for specific substrates and scales.

Suzuki-Miyaura Coupling of 2-Iodopyrimidine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of 2-iodopyrimidine with an arylboronic acid.

Materials:

2-Iodopyrimidine

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Anhydrous sodium sulfate or magnesium sulfate

Ethyl acetate

Brine

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyrimidine (1.0 equiv), the

arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle

three times.[1]

Under a positive flow of the inert gas, add the palladium catalyst (3 mol%).[1]

Add the degassed solvent mixture via syringe.[1]

Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).[1]

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate

and water.[1]

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer twice with ethyl acetate.[1]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure.[1]

Purify the crude product by flash column chromatography on silica gel.[1]
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Suzuki Coupling Workflow

Reaction Setup Inert Atmosphere
1. Add solids

Reagent Addition
2. Evacuate/Backfill

Reaction
3. Add catalyst & solvent

Workup
4. Heat & Monitor

Purification
5. Extract & Dry

Click to download full resolution via product page

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-iodopyrimidine.

Sonogashira Coupling of 2-Iodopyrimidine
This protocol outlines a general procedure for the palladium and copper co-catalyzed

Sonogashira coupling of 2-iodopyrimidine with a terminal alkyne.

Materials:

2-Iodopyrimidine

Terminal alkyne (1.1 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Copper(I) iodide (CuI, 10 mol%)

Base (e.g., Triethylamine (Et₃N), anhydrous and degassed)

Solvent (e.g., Tetrahydrofuran (THF), anhydrous and degassed)

Saturated aqueous ammonium chloride

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
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Procedure:

To a dry Schlenk flask under an argon atmosphere, add 2-iodopyrimidine (1.0 equiv),

Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[3]

Evacuate and backfill the flask with argon three times.[3]

Add anhydrous and degassed THF and Et₃N via syringe.[3]

Stir the mixture at room temperature for 10 minutes.

Add the terminal alkyne dropwise via syringe.[3]

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.[3]

Extract the product with ethyl acetate.[3]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.[3]

Purify the crude product by flash column chromatography on silica gel.[3]

Sonogashira Coupling Workflow

Reaction Setup Inert Atmosphere
1. Add solids

Reagent Addition
2. Evacuate/Backfill

Reaction
3. Add solvents & alkyne

Workup
4. Stir & Monitor

Purification
5. Quench & Extract

Click to download full resolution via product page

Caption: Experimental workflow for the Sonogashira coupling of 2-iodopyrimidine.

Buchwald-Hartwig Amination of 2-Iodopyrimidine
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This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig

amination of 2-iodopyrimidine with a primary or secondary amine.

Materials:

2-Iodopyrimidine

Amine (1.2 equivalents)

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)

Base (e.g., NaOt-Bu, 1.4 equivalents)

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere, add 2-iodopyrimidine (1.0

equiv), the palladium catalyst, the phosphine ligand, and the base.

Add the anhydrous, degassed solvent via syringe.

Add the amine (1.2 equiv) via syringe.

Heat the reaction mixture to 80-110 °C with stirring.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a

pad of celite.

Transfer the filtrate to a separatory funnel and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow

Reaction Setup Reagent Addition
1. Add solids under inert gas

Reaction
2. Add solvent & amine

Workup
3. Heat & Monitor

Purification
4. Filter & Extract

Click to download full resolution via product page

Caption: Experimental workflow for the Buchwald-Hartwig amination of 2-iodopyrimidine.

Role in Drug Development and Signaling Pathways
While 2-iodopyrimidine itself is not known to have direct biological activity or a role in specific

signaling pathways, its importance in drug development is substantial. The pyrimidine core is a

common feature in a vast number of biologically active compounds, including anticancer,

antiviral, and antibacterial agents.[4] The ability to functionalize the 2-position of the pyrimidine

ring through the versatile chemistry of the iodo group allows medicinal chemists to

systematically explore the structure-activity relationships (SAR) of novel pyrimidine-based drug

candidates.

The cross-coupling reactions described above enable the synthesis of large libraries of 2-

substituted pyrimidines, which can then be screened for activity against various biological

targets. For instance, the introduction of different aryl, alkyl, or amino groups at the 2-position

can significantly modulate the binding affinity of a molecule to a target enzyme or receptor.

Signaling Pathways of 2-Iodopyrimidine Derivatives:
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Information directly linking 2-iodopyrimidine to specific signaling pathways is not available in

the current literature. However, numerous pyrimidine derivatives, which can be synthesized

from 2-iodopyrimidine, are known to target a wide range of signaling pathways implicated in

various diseases. For example, pyrimidine-based kinase inhibitors are a major class of

anticancer drugs that target signaling pathways involved in cell proliferation, survival, and

angiogenesis.

Role of 2-Iodopyrimidine in Drug Discovery

2-Iodopyrimidine Suzuki, Sonogashira,
Buchwald-Hartwig

Library of 2-Substituted
Pyrimidines

High-Throughput
Screening

Lead Compound
Identification Drug Candidate

Click to download full resolution via product page

Caption: Logical workflow illustrating the use of 2-iodopyrimidine in drug discovery.

Conclusion
2-Iodopyrimidine is a valuable and versatile building block in organic synthesis, particularly for

applications in medicinal chemistry and drug discovery. Its well-defined physical and chemical

properties, combined with its high reactivity in a range of robust cross-coupling reactions, make

it an ideal starting material for the synthesis of diverse libraries of pyrimidine-based

compounds. While direct biological activity in signaling pathways has not been reported for 2-
iodopyrimidine itself, its role as a key intermediate in the development of new therapeutic

agents is firmly established. The experimental protocols and data presented in this guide

provide a solid foundation for researchers and scientists to effectively utilize 2-iodopyrimidine
in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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